
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is a chemical compound with the molecular formula C25H37NO5. It is characterized by the presence of a nitrophenyl group and a long alkyne chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate typically involves the reaction of 4-nitrophenol with 17-octadecyn-1-ol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted carbonate esters.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate involves its interaction with molecular targets through its nitrophenyl and alkyne groups. The nitrophenyl group can participate in electron transfer reactions, while the alkyne chain can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the long alkyne chain.
4-Nitrophenyl Carbamate: Contains a carbamate group instead of a carbonate ester.
4-Nitrophenyl Acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition .
Propiedades
Fórmula molecular |
C25H37NO5 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl) octadec-17-ynyl carbonate |
InChI |
InChI=1S/C25H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25(27)31-24-20-18-23(19-21-24)26(28)29/h1,18-21H,3-17,22H2 |
Clave InChI |
ZGYBPEXMOMOEBG-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


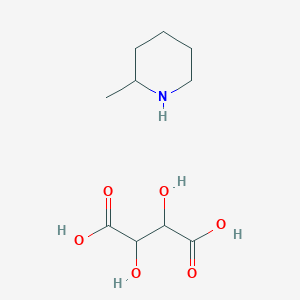

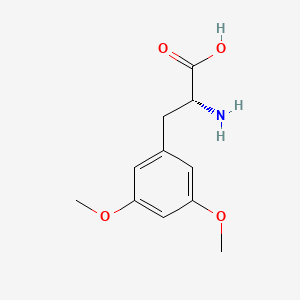
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

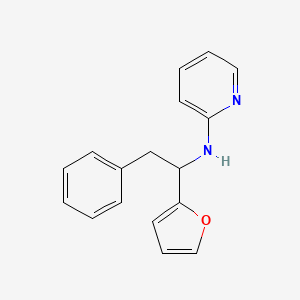
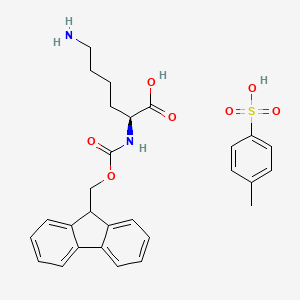
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)


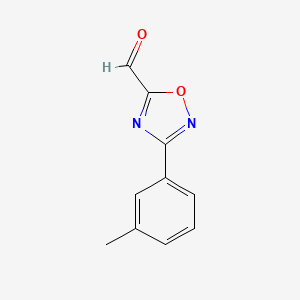
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B12276931.png)
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid](/img/structure/B12276942.png)
